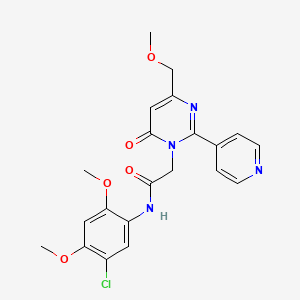
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl5N3 and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
Research on compounds containing benzimidazole and related structures highlights their diverse preparation procedures, properties, and complex compounds formations. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The exploration of analogues to these compounds suggests potential areas of research interest (Boča, Jameson, Linert, 2011).
Applications in Optoelectronic Materials
Benzimidazole derivatives, including quinazolines and pyrimidines, have been studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds' incorporation into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. They have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and have potential as nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, Chupakhin, 2018).
Synthetic Utilities in Organic Chemistry
Benzimidazoles, quinoxalines, and benzo[diazepines have been synthesized from o-phenylenediamines and various electrophilic reagents, showcasing their vast synthetic applications. These compounds and their synthesis methods have significant biological applications, highlighting the versatility of benzimidazole derivatives in chemistry and their potential for creating pharmacologically active compounds (Ibrahim, 2011).
Therapeutic Potential of Benzimidazole
Benzimidazole is known for its diverse biological and clinical applications. Its derivatives have been explored for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities, among others. The structural variety offered by substituents around the benzimidazole nucleus results in compounds of therapeutic interest, making it a significant scaffold in drug discovery (Babbar, Swikriti, Arora, 2020).
Benzimidazole Fungicides and Biological Impact
Benzimidazole derivatives used as fungicides and anthelmintic drugs demonstrate specific inhibition of microtubule assembly by binding to tubulin molecules. Their mode of action and impact on biology have been extensively researched, providing insights into their potential applications in agriculture, veterinary medicine, and possibly cancer chemotherapy (Davidse, 1986).
properties
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5N3/c20-12-3-1-10(5-13(12)21)9-27-17-7-15(23)14(22)6-16(17)26-19(27)11-2-4-18(24)25-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJVIZBAVTFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2557284.png)

![2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2557289.png)
![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)



![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)


